Cas no 7691-28-3 (Methyl 2-bromo-3-hydroxypropanoate)

Methyl 2-bromo-3-hydroxypropanoate is a brominated hydroxy ester with significant utility in organic synthesis and pharmaceutical intermediates. Its key structural features—a reactive bromine atom and a hydroxyl group—make it a versatile building block for nucleophilic substitution reactions, esterifications, and cyclization processes. The compound is particularly valuable in the preparation of β-hydroxy acids, chiral synthons, and other functionalized derivatives. Its stability under standard conditions and compatibility with a range of solvents enhance its practicality in laboratory and industrial applications. The presence of both electrophilic and nucleophilic sites allows for selective modifications, enabling tailored synthetic routes for complex molecules.
Methyl 2-bromo-3-hydroxypropanoate structure
7691-28-3 structure
商品名:Methyl 2-bromo-3-hydroxypropanoate
CAS番号:7691-28-3
MF:C4H7BrO3
メガワット:183.0006
MDL:MFCD20486781
CID:1090301

Methyl 2-bromo-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-bromo-3-hydroxypropanoate
    • methyl-2-bromo-3-hydroxypropanoate
    • 2-Bromo-3-hydroxypropanoic acid methyl ester
    • methyl 2-bromo-3-hydroxypropionate
    • Propanoic acid, 2-bromo-3-hydroxy-, methyl ester
    • methyl (+/-)-2-bromo-3-hydroxypropanoate
    • (S)-methyl-2-bromo-3-hydroxypropanoate
    • GVXAFLUDYYQGCG-UHFFFAOYSA-N
    • methyl 2-bromo-3-hydroxy-propionate
    • AK142725
    • 2-Bromo-3-hydroxypropionic acid methyl ester
    • MDL: MFCD20486781
    • インチ: 1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3
    • InChIKey: GVXAFLUDYYQGCG-UHFFFAOYSA-N
    • ほほえんだ: BrC([H])(C(=O)OC([H])([H])[H])C([H])([H])O[H]

計算された属性

  • せいみつぶんしりょう: 181.95786g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.3
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 181.95786g/mol
  • 単一同位体質量: 181.95786g/mol
  • 水素結合トポロジー分子極性表面積: 46.5Ų
  • 重原子数: 8
  • 複雑さ: 83.4
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.677
  • ふってん: 245 ºC
  • フラッシュポイント: 102 ºC

Methyl 2-bromo-3-hydroxypropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M54400-5g
Methyl2-bromo-3-hydroxypropanoate
7691-28-3 95%
5g
¥3564.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M54400-250mg
Methyl2-bromo-3-hydroxypropanoate
7691-28-3 95%
250mg
¥383.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JY596-50mg
Methyl 2-bromo-3-hydroxypropanoate
7691-28-3 95+%
50mg
431.0CNY 2021-07-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M54400-10g
Methyl2-bromo-3-hydroxypropanoate
7691-28-3 95%
10g
¥6059.0 2024-07-19
eNovation Chemicals LLC
D696944-0.25g
Methyl 2-Bromo-3-hydroxypropanoate
7691-28-3 95%
0.25g
$180 2023-09-03
eNovation Chemicals LLC
D696944-1g
Methyl 2-Bromo-3-hydroxypropanoate
7691-28-3 95%
1g
$140 2024-07-20
eNovation Chemicals LLC
Y1049610-5g
(S)-methyl-2-bromo-3-hydroxypropanoate
7691-28-3 95+%
5g
$415 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JY596-1g
Methyl 2-bromo-3-hydroxypropanoate
7691-28-3 95+%
1g
2699.0CNY 2021-07-12
eNovation Chemicals LLC
Y1049610-250mg
(S)-methyl-2-bromo-3-hydroxypropanoate
7691-28-3 95+%
250mg
$105 2024-06-06
Chemenu
CM254985-25g
Methyl 2-bromo-3-hydroxypropanoate
7691-28-3 95%
25g
$2668 2023-02-01

Methyl 2-bromo-3-hydroxypropanoate 関連文献

Methyl 2-bromo-3-hydroxypropanoateに関する追加情報

Methyl 2-bromo-3-hydroxypropanoate (CAS No. 7691-28-3): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry

Methyl 2-bromo-3-hydroxypropanoate, identified by its chemical abstracts service number CAS No. 7691-28-3, is a significant compound in the realm of chemical biology and medicinal chemistry. This ester, characterized by its 2-bromo-3-hydroxypropanoate backbone, has garnered considerable attention due to its versatile reactivity and utility in synthetic pathways. Its molecular structure, featuring both a bromine substituent and a hydroxyl group on a three-carbon chain, makes it a valuable intermediate for the synthesis of more complex molecules.

The compound's unique structural features enable it to participate in a variety of chemical transformations, including nucleophilic substitution, condensation reactions, and esterification processes. These properties have made Methyl 2-bromo-3-hydroxypropanoate a staple in laboratory settings where the construction of novel organic molecules is required. Its applications span across multiple disciplines, from pharmaceutical research to agrochemical development, underscoring its importance in industrial and academic settings.

In recent years, the interest in Methyl 2-bromo-3-hydroxypropanoate has been further fueled by its role in the development of bioactive compounds. Researchers have leveraged its reactivity to synthesize a range of molecules with potential therapeutic applications. For instance, derivatives of this compound have been explored as precursors to antibiotics, antiviral agents, and anti-inflammatory drugs. The ability to modify its structure allows chemists to fine-tune the properties of these derivatives, leading to the discovery of new pharmacophores with enhanced efficacy and reduced side effects.

The bromine atom in the molecule's structure is particularly noteworthy, as it serves as a handle for further functionalization. This atom can be readily displaced by various nucleophiles, enabling the construction of more complex scaffolds. Additionally, the hydroxyl group provides opportunities for esterification or etherification reactions, further expanding the synthetic possibilities. These features have made Methyl 2-bromo-3-hydroxypropanoate an indispensable tool for synthetic organic chemists working on complex molecule synthesis.

Recent advancements in synthetic methodologies have highlighted the importance of Methyl 2-bromo-3-hydroxypropanoate in drug discovery pipelines. For example, researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The ability to introduce specific functional groups at strategic positions within the molecule allows for precise tuning of enzyme inhibition profiles. This level of control is crucial for developing drugs that are both effective and selective.

The compound's role in peptide synthesis is another area where it has made significant contributions. The bromine substituent can be used to introduce protected amino acids or other functionalities that are essential for peptide bond formation. This has been particularly useful in the development of peptide-based therapeutics, where precise control over molecular structure is critical for biological activity. Furthermore, the hydroxyl group can be used to link peptides with other biomolecules, such as carbohydrates or lipids, enhancing their stability and bioavailability.

In conclusion, Methyl 2-bromo-3-hydroxypropanoate (CAS No. 7691-28-3) is a multifaceted compound with broad applications in chemical biology and medicinal chemistry. Its unique structural features enable it to participate in a wide range of chemical transformations, making it an invaluable intermediate for synthesizing complex molecules with potential therapeutic applications. As research continues to uncover new synthetic strategies and applications, the importance of this compound is likely to grow even further.

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